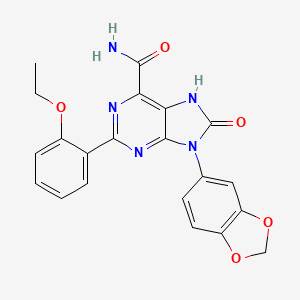

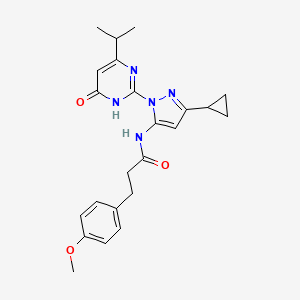

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.

BenchChem offers high-quality 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The review by Ostrowski (2022) discusses the significance of five-membered heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules. It emphasizes the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities by comparing furanyl- or thienyl-substituted derivatives with their aryl counterparts. This includes a wide range of compounds such as 5-heteroaryl-2'-deoxyuridines, 8-heteroaryl-2,9-disubstituted adenine derivatives, and 6-heteroaryl purine and 7-deazapurine ribonucleosides, demonstrating their optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. These studies exemplify the search for compounds with enhanced activity and selectivity, highlighting the potential of structural modification in drug development (Ostrowski, 2022).

Environmental Fate of Parabens

Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, used as preservatives in various consumer products, are considered emerging contaminants. The study discusses their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. Understanding the environmental impact of parabens, including those structurally related to the compound , is crucial for assessing their ecological risks and developing strategies for mitigating their presence in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Tautomerism of Nucleic Acid Bases

The research by Person et al. (1989) explores the tautomerism of purine and pyrimidine bases, crucial for understanding the molecular interactions and stability of nucleic acids. This study provides insights into the effects of environmental interactions on the stability of tautomers, which is essential for drug design, especially when targeting nucleic acid components. The findings have implications for designing drugs that can interact specifically with DNA or RNA by targeting certain tautomeric forms, offering a pathway to novel therapeutic agents (Person et al., 1989).

Anticancer Potential of Benzimidazole Hybrids

Akhtar et al. (2019) present a comprehensive review on the design and synthesis of benzimidazole derivatives as anticancer agents. Benzimidazole and its derivatives are highlighted for their wide range of biological activities, including anticancer properties through mechanisms such as intercalation, alkylating agents, topoisomerases, and tubulin inhibitors. This review underscores the significance of structural modifications in benzimidazole derivatives to enhance their potency and selectivity as anticancer agents, demonstrating the importance of structural analysis in drug development (Akhtar et al., 2019).

Propriétés

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O5/c1-2-29-13-6-4-3-5-12(13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)11-7-8-14-15(9-11)31-10-30-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZMRVLGLKBKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

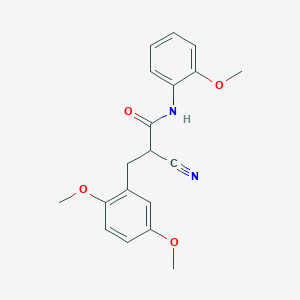

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2614775.png)

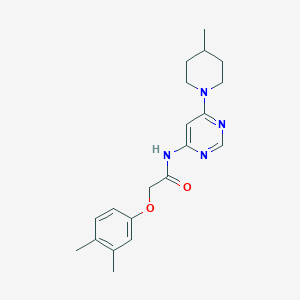

![N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2614776.png)

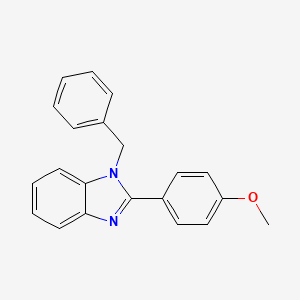

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B2614777.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2614782.png)

![5-Fluoro-6-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2614790.png)

![7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614791.png)